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Introduction

Prurigo nodularis (PN) is a chronic inflammatory skin disease characterized by the presence of

intensely pruritic, hyperkeratotic nodules.[1] The debilitating itch associated with PN leads to a

severe itch-scratch cycle, significantly impairing the quality of life for patients.[1] The

pathogenesis of PN is complex, involving a neuroimmune dysregulation with a significant role

for type 2 inflammation. Rocatinlimab, an investigational monoclonal antibody, presents a

promising therapeutic approach by targeting the OX40 receptor, a key co-stimulatory molecule

on activated T cells. This document provides detailed application notes and protocols for

researchers investigating the use of rocatinlimab in the context of prurigo nodularis.

Mechanism of Action of Rocatinlimab

Rocatinlimab is a fully human anti-OX40 monoclonal antibody. The OX40-OX40L pathway is a

critical co-stimulatory signaling axis that promotes the survival, proliferation, and cytokine

production of effector and memory T cells. In inflammatory conditions like prurigo nodularis, this

pathway is believed to be overactive, contributing to the persistent T-cell-mediated

inflammation. By binding to the OX40 receptor on activated T cells, rocatinlimab blocks the
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interaction with its ligand, OX40L. This inhibition is thought to dampen the downstream

inflammatory cascade, thereby reducing the clinical manifestations of the disease.

Data Presentation
Currently, specific quantitative data from the Phase 3 clinical trial of rocatinlimab for prurigo

nodularis (NCT06527404) is not yet publicly available. However, data from clinical trials of

rocatinlimab in atopic dermatitis (AD), a related inflammatory skin condition, can provide

insights into the expected therapeutic effects and the types of endpoints being evaluated.

Table 1: Summary of Rocatinlimab Clinical Trial Data in Atopic Dermatitis (as a proxy for

potential PN outcomes)

Endpoint
Rocatinlimab
(Higher Dose)

Rocatinlimab
(Lower Dose)

Placebo Study

EASI-75 at Week

24
42.3% 36.3% 12.8%

IGNITE (Phase

3)[2]

vIGA-AD 0/1 at

Week 24
23.6% 19.1% 8.7%

IGNITE (Phase

3)[2]

Pruritus NRS

Improvement

Statistically

significant

improvement vs.

placebo

Statistically

significant

improvement vs.

placebo

-

ROCKET

HORIZON

(Phase 3)[3]

EASI-75: 75% reduction in Eczema Area and Severity Index score. vIGA-AD 0/1: validated

Investigator's Global Assessment for Atopic Dermatitis score of 0 (clear) or 1 (almost clear).

Pruritus NRS: Pruritus Numeric Rating Scale.

Table 2: Overview of the Phase 3 Clinical Trial for Rocatinlimab in Prurigo Nodularis

(NCT06527404)
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Trial Identifier NCT06527404[4]

Official Title

A Phase 3, 52-Week, Multicenter, Randomized,

Placebo-controlled, Double-blind Study to

Assess the Efficacy, Safety, and Tolerability of

Rocatinlimab in Adult Subjects With Prurigo

Nodularis Who are Inadequately Controlled on

Topical Therapies or Not Eligible for Topical

Therapies[5]

Status Active, not recruiting[6]

Primary Objective

To evaluate the efficacy of rocatinlimab

compared with placebo at week 24 on patient-

reported pruritus and an overall clinical

assessment score.[4]

Key Inclusion Criteria

Adults with a clinical diagnosis of prurigo

nodularis for at least 3 months; ≥ 20 nodules;

history of inadequate response to topical

therapies.[6]

Key Exclusion Criteria

Other active skin conditions that could interfere

with assessment; PN secondary to medications,

neurologic, or psychiatric conditions.[6]

Intervention
Subcutaneous injection of rocatinlimab or

placebo.[5]

Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of

rocatinlimab's effect on prurigo nodularis.

Protocol 1: Assessment of Pruritus and Clinical Severity
Objective: To quantify the change in itch intensity and overall disease severity in response to

rocatinlimab treatment.

Methodology:
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Worst Itch Numeric Rating Scale (WI-NRS):

Patients will be asked to rate the intensity of their worst itch over the past 24 hours on an

11-point scale, where 0 is "no itch" and 10 is "worst imaginable itch".[7]

This assessment will be performed daily using an electronic diary.

The primary efficacy endpoint is often the proportion of subjects with a ≥4-point

improvement in the WI-NRS from baseline.

Investigator's Global Assessment for Prurigo Nodularis (IGA-PN):

A trained investigator will assess the overall severity of the patient's PN at baseline and

subsequent study visits.

The assessment is based on a 5-point scale (e.g., 0 = clear, 1 = almost clear, 2 = mild, 3 =

moderate, 4 = severe), considering the number of nodules and the presence of

excoriations.[8]

A key outcome is the proportion of subjects achieving an IGA-PN score of 0 or 1.

Nodule Count:

The total number of nodules on the patient's body will be counted at baseline and at

specified follow-up visits.

This provides a direct measure of the change in skin lesions.

Protocol 2: Immunohistochemical Analysis of Skin
Biopsies
Objective: To evaluate the effect of rocatinlimab on the cellular infiltrate and neural components

in prurigo nodularis lesions.

Methodology:

Skin Biopsy Collection:
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A 4mm punch biopsy will be taken from a representative nodular lesion at baseline and

after a specified treatment period.[9]

The tissue will be fixed in 10% neutral buffered formalin and embedded in paraffin.

Immunohistochemistry:

Paraffin-embedded sections (4-5 μm) will be deparaffinized and rehydrated.

Antigen retrieval will be performed using appropriate methods (e.g., heat-induced epitope

retrieval).

Sections will be incubated with primary antibodies against:

CD3: to identify T cells.

Mast cell tryptase or Giemsa stain: to identify mast cells.[9]

S-100 or Neuron-specific enolase (NSE): to identify neural hyperplasia.[9]

OX40: to assess the presence of rocatinlimab's target.

A suitable secondary antibody and detection system (e.g., DAB) will be used for

visualization.

Slides will be counterstained with hematoxylin.

Image Analysis:

The number of positively stained cells per high-power field or the percentage of stained

area will be quantified using image analysis software.

Changes in the cellular infiltrate and nerve fiber density from baseline to post-treatment

will be compared between the rocatinlimab and placebo groups.

Protocol 3: Measurement of Serum Biomarkers
Objective: To assess the systemic inflammatory response to rocatinlimab treatment by

measuring circulating cytokines and other inflammatory mediators.
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Methodology:

Serum Collection and Processing:

Whole blood will be collected in serum separator tubes at baseline and at specified time

points during the study.

The blood will be allowed to clot at room temperature and then centrifuged to separate the

serum.

Serum samples will be aliquoted and stored at -80°C until analysis.

Multiplex Immunoassay:

A multiplex immunoassay (e.g., Luminex-based technology or Olink proteomics) will be

used to simultaneously measure the concentrations of multiple cytokines and chemokines

in the serum.

The panel should include key mediators implicated in prurigo nodularis and type 2

inflammation, such as:

IL-4, IL-5, IL-13, IL-22, IL-31[10]

Thymic stromal lymphopoietin (TSLP)

Eotaxin

The assay will be performed according to the manufacturer's instructions.

Data Analysis:

The concentrations of each analyte will be determined from a standard curve.

Changes in biomarker levels from baseline will be compared between the rocatinlimab and

placebo groups to identify treatment-related effects on the systemic immune profile.

Visualizations
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Caption: Mechanism of action of rocatinlimab in blocking T cell activation.
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Caption: General workflow for a clinical trial of rocatinlimab in prurigo nodularis.
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Caption: Simplified signaling pathway in prurigo nodularis pathogenesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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